molecular formula C9H10IN B575777 6-Iodo-1,2,3,4-tetrahydroquinoline CAS No. 193354-16-4

6-Iodo-1,2,3,4-tetrahydroquinoline

Cat. No. B575777
M. Wt: 259.09
InChI Key: OJOGUQPNKCQMBI-UHFFFAOYSA-N
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Description

6-Iodo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10IN and a molecular weight of 259.09 . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .


Synthesis Analysis

The synthesis of 6-Iodo-1,2,3,4-tetrahydroquinoline involves the reaction of 1,2,3,4-Tetrahydroquinoline . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines has been reported .


Molecular Structure Analysis

The molecular structure of 6-Iodo-1,2,3,4-tetrahydroquinoline can be obtained from its MOL file . The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .


Chemical Reactions Analysis

The reaction of 6-Iodo-1,2,3,4-tetrahydroquinoline proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Physical And Chemical Properties Analysis

The boiling point of 6-Iodo-1,2,3,4-tetrahydroquinoline is predicted to be 324.9±31.0 °C, and its density is predicted to be 1.678±0.06 g/cm3 . Its pKa is predicted to be 4.17±0.20 .

Scientific Research Applications

  • NF-κB Inhibitors and Cytotoxic Agents : 1,2,3,4-Tetrahydroquinolines, including derivatives like 6-Iodo-1,2,3,4-tetrahydroquinoline, have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. They show significant cytotoxicity against various human cancer cell lines (Jo et al., 2016).

  • Synthesis of Lipophilic Analogues : Novel synthetic strategies for tetrahydroquinolines and dihydroquinolines, including lipophilic 6-iodo analogues, have been developed. These compounds exhibit strong fluorescence, suggesting potential applications in materials science (Chisholm et al., 2016).

  • Ocular Hypotensive Action : Specific tetrahydroquinoline analogs, related to 6-Iodo-1,2,3,4-tetrahydroquinoline, have been synthesized and tested for their ocular hypotensive action in rabbits. The study suggests potential applications in treating conditions like glaucoma (Pamulapati & Schoenwald, 2011).

  • Molecular Iodine-Catalyzed Synthesis : A study describes a molecular iodine-catalyzed method for synthesizing 1,2,3,4-tetrahydroquinoline derivatives, suggesting a practical approach for producing such compounds, including 6-Iodo-1,2,3,4-tetrahydroquinoline (Lin et al., 2006).

  • Asymmetric Transfer Hydrogenation in Water : This process is significant in the synthesis of optically pure tetrahydroquinolines, which are essential in pharmaceutical and agrochemical industries (Wang et al., 2009).

  • Photoredox Catalysis : Iodo-Bodipys, which could potentially include 6-Iodo-1,2,3,4-tetrahydroquinoline derivatives, have been used as catalysts in photoredox catalytic organic reactions. These compounds show promising applications in organic synthesis (Huang & Zhao, 2013).

  • Intramolecular Coupling and Ring Formation : Palladium-catalyzed intramolecular coupling methods using aryl iodides, including 6-Iodo-1,2,3,4-tetrahydroquinoline, have been developed to synthesize carbo- and heterocycles, which are useful in various chemical syntheses (Lautens et al., 2005).

Safety And Hazards

The safety, risk, and hazard information for 6-Iodo-1,2,3,4-tetrahydroquinoline is not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

6-iodo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOGUQPNKCQMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296429
Record name 1,2,3,4-Tetrahydro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-1,2,3,4-tetrahydroquinoline

CAS RN

193354-16-4
Record name 1,2,3,4-Tetrahydro-6-iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193354-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1,2,3,4,-tetrahydroquinoline (0.34 g; 2.55 mmol) and I2 (0.32 g; 1.27 mmol) in H2O (10 ml), 30% H2O2 (0.26 ml; 2.55 mmol) was added at room temperature. The resulting mixture was vigorously stirred overnight at room temperature, and then extracted with Et2O (2×15 ml). The combined organic phase was washed with H2O, brine, dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2; CH2Cl2), to give the title compound (0.33 g; 50%) as a creamy syrup. 1H-NMR (CDCl3) 1.84-1.92 (m, 2H); 2.69 (tr, 2H, J=6.4 Hz); 3.27 (tr, 2H, J=6.4 Hz); 3.82 (broad s, 1H); 6.22 (d, 1H, J=8.2 Hz); 7.15-7.21 (m, 2H).
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
50%

Citations

For This Compound
1
Citations
H Togo, Y Hoshina, T Muraki… - The Journal of …, 1998 - ACS Publications
Sulfonamides of primary amines bearing an aromatic ring at the γ-position were treated with (diacyloxyiodo)arenes and iodine under irradiation conditions with a tungsten lamp to give …
Number of citations: 126 pubs.acs.org

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